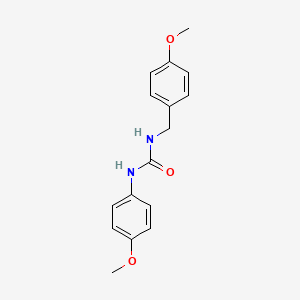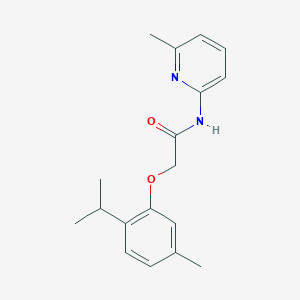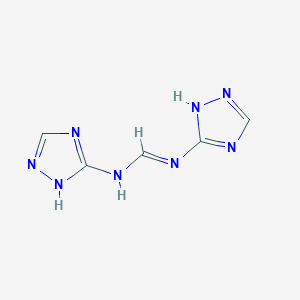![molecular formula C17H16F2N4O B5810572 7-(difluoromethyl)-N-isopropyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5810572.png)
7-(difluoromethyl)-N-isopropyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(difluoromethyl)-N-isopropyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide, also known as DFP-10917, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential pharmaceutical applications.
Aplicaciones Científicas De Investigación
7-(difluoromethyl)-N-isopropyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide has been studied extensively for its potential applications in the treatment of cancer. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, 7-(difluoromethyl)-N-isopropyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide has been found to induce apoptosis, or programmed cell death, in cancer cells.
Mecanismo De Acción
7-(difluoromethyl)-N-isopropyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide exerts its anticancer effects by inhibiting the activity of cyclin-dependent kinase 4 (CDK4) and cyclin-dependent kinase 6 (CDK6), which are enzymes involved in cell cycle regulation. By inhibiting these enzymes, 7-(difluoromethyl)-N-isopropyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide prevents cancer cells from dividing and proliferating.
Biochemical and Physiological Effects:
In addition to its anticancer effects, 7-(difluoromethyl)-N-isopropyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide has been found to have other biochemical and physiological effects. It has been shown to inhibit the activity of the enzyme phosphodiesterase 5 (PDE5), which is involved in the regulation of blood flow. This suggests that 7-(difluoromethyl)-N-isopropyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide may have potential applications in the treatment of cardiovascular diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
7-(difluoromethyl)-N-isopropyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide has several advantages for lab experiments. It is a relatively simple compound to synthesize, and its anticancer effects have been well-documented in various cancer cell lines. However, 7-(difluoromethyl)-N-isopropyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide has some limitations as well. Its mechanism of action is not fully understood, and its efficacy in vivo has not been extensively studied.
Direcciones Futuras
There are several future directions for research on 7-(difluoromethyl)-N-isopropyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide. One area of focus could be on understanding its mechanism of action in more detail. Additionally, further studies could be conducted to evaluate its efficacy in vivo and explore its potential applications in the treatment of cardiovascular diseases. Finally, the synthesis of analogs of 7-(difluoromethyl)-N-isopropyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide could be explored to improve its efficacy and reduce its limitations.
Métodos De Síntesis
7-(difluoromethyl)-N-isopropyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide can be synthesized in a multistep process involving the reaction of 3-(difluoromethyl)-4-nitrophenylhydrazine with isopropyl 5-aminopyrazole-1-carboxylate, followed by the reaction of the resulting intermediate with 5-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid. The final product is obtained by treating the intermediate with trifluoroacetic acid.
Propiedades
IUPAC Name |
7-(difluoromethyl)-5-phenyl-N-propan-2-ylpyrazolo[1,5-a]pyrimidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N4O/c1-10(2)21-17(24)12-9-20-23-14(15(18)19)8-13(22-16(12)23)11-6-4-3-5-7-11/h3-10,15H,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVSYTAHEMMYSSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=C2N=C(C=C(N2N=C1)C(F)F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(difluoromethyl)-5-phenyl-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[(4-bromo-2-fluorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5810490.png)
![methyl 2-chloro-5-[(methylsulfonyl)amino]benzoate](/img/structure/B5810497.png)


![1,3-benzodioxole-5-carbaldehyde {4-(dimethylamino)-6-[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}hydrazone](/img/structure/B5810514.png)



![3-{[7-(2-furylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}-1-propanol](/img/structure/B5810549.png)
![N-(2-methoxyphenyl)-6-[(2-pyrimidinylthio)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5810557.png)
![4-[2-(4-isopropylphenoxy)ethyl]morpholine](/img/structure/B5810564.png)
![2-tert-butyl-5-(3,4-dimethoxyphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5810590.png)

![4-(4-methoxyphenyl)-5-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5810602.png)